molecular formula C7H8O B146630 o-Cresol-d8 CAS No. 203645-65-2

o-Cresol-d8

Cat. No.: B146630
CAS No.: 203645-65-2
M. Wt: 116.19 g/mol
InChI Key: QWVGKYWNOKOFNN-IWRLGKISSA-N
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Description

o-Cresol-d8: 2-Methylphenol-d8 , is a deuterated form of o-Cresol. It is a stable isotope-labeled compound where all hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and environmental analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-Cresol-d8 typically involves the deuteration of o-Cresol. This process can be achieved through catalytic exchange reactions where o-Cresol is treated with deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure complete deuteration. The product is then purified through distillation or crystallization to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions: o-Cresol-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: o-Cresol-d8 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its deuterated nature allows for precise tracking using nuclear magnetic resonance spectroscopy .

Biology: In biological research, this compound is used to study metabolic pathways and enzyme kinetics. It helps in understanding the role of specific enzymes in the metabolism of phenolic compounds .

Medicine: this compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs. It serves as an internal standard in mass spectrometry-based assays .

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. It is also employed in environmental analysis to monitor the presence of phenolic compounds in various samples .

Mechanism of Action

The mechanism of action of o-Cresol-d8 is primarily related to its role as a tracer and internal standard. In chemical reactions, it helps in elucidating reaction mechanisms by providing insights into the movement and transformation of molecules. In biological systems, it aids in tracking metabolic pathways and enzyme activities by serving as a stable isotope-labeled compound .

Comparison with Similar Compounds

  • m-Cresol-d8 (3-Methylphenol-d8)
  • p-Cresol-d8 (4-Methylphenol-d8)
  • Phenol-d6 (Benzene-d6-ol)
  • Anisole-d8 (Methoxybenzene-d8)

Comparison: o-Cresol-d8 is unique due to its specific deuteration pattern, which provides distinct spectral properties in nuclear magnetic resonance spectroscopy. Compared to m-Cresol-d8 and p-Cresol-d8, this compound has different reactivity and substitution patterns due to the position of the methyl group on the aromatic ring. Phenol-d6 and Anisole-d8, while also deuterated, have different functional groups, leading to varied chemical behaviors and applications .

Properties

IUPAC Name

1,2,3,4-tetradeuterio-5-deuteriooxy-6-(trideuteriomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H3/i1D3,2D,3D,4D,5D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVGKYWNOKOFNN-IWRLGKISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])O[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583731
Record name 2-(~2~H_3_)Methyl(O-~2~H_5_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203645-65-2
Record name 2-(~2~H_3_)Methyl(O-~2~H_5_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-Cresol-d8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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